1-Ethoxy-4-isocyanobenzene
Overview
Description
1-Ethoxy-4-isocyanobenzene is an organic compound with the molecular formula C9H9NO2. It is characterized by the presence of an ethoxy group and an isocyanate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-isocyanobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 4-ethoxyaniline with phosgene (COCl2) under controlled conditions to form the isocyanate derivative . The reaction typically requires a solvent such as toluene and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-isocyanobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The ethoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Addition: Amines or alcohols can be used as nucleophiles under mild conditions to form corresponding urea or carbamate derivatives.
Major Products Formed:
Scientific Research Applications
1-Ethoxy-4-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-isocyanobenzene involves its reactivity towards nucleophiles and electrophiles. The ethoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution. The isocyanate group, on the other hand, readily reacts with nucleophiles to form stable urea or carbamate derivatives .
Comparison with Similar Compounds
1-Ethoxy-4-isocyanatobenzene: Similar in structure but with an isocyanate group instead of an isocyanide group.
4-Ethoxyaniline: Lacks the isocyanate group but shares the ethoxy-substituted benzene ring.
Uniqueness: 1-Ethoxy-4-isocyanobenzene is unique due to the presence of both an ethoxy and an isocyanate group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-ethoxy-4-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWIBHZFLANVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374481 | |
Record name | 1-ethoxy-4-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134420-06-7 | |
Record name | 1-ethoxy-4-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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